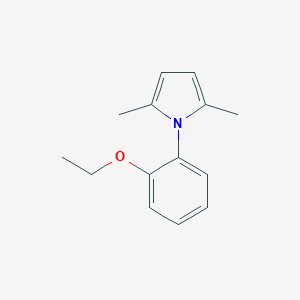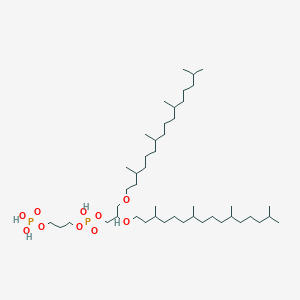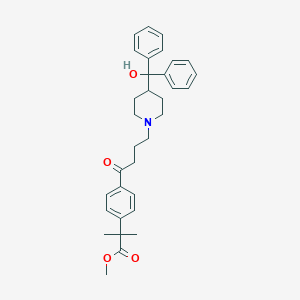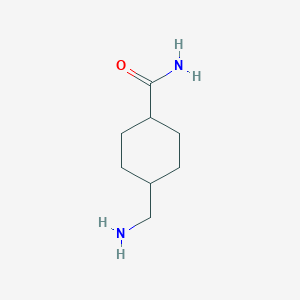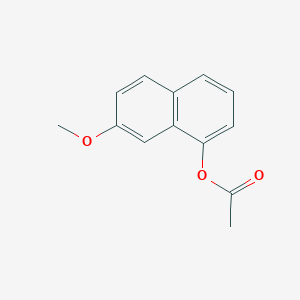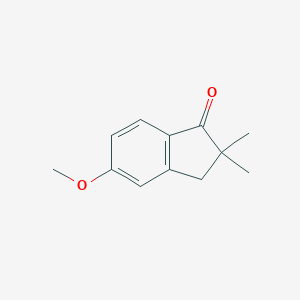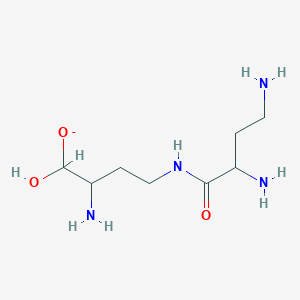
2-Amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutan-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutan-1-olate, commonly known as ADH, is a compound that has gained significant attention in scientific research over the years. ADH is a derivative of aspartic acid and is known for its ability to chelate metal ions, especially copper and iron.
Mécanisme D'action
The mechanism of action of ADH involves its ability to chelate metal ions, especially copper and iron. ADH binds to these metal ions and prevents them from participating in various biochemical reactions that can lead to cellular damage. ADH also acts as an antioxidant and scavenges free radicals, which can cause cellular damage and contribute to the development of various diseases.
Effets Biochimiques Et Physiologiques
ADH has been shown to have various biochemical and physiological effects. Studies have shown that ADH can effectively chelate copper and iron ions, which are known to play a crucial role in the development of various diseases. ADH has also been shown to have antioxidant properties and can scavenge free radicals, which can cause cellular damage and contribute to the development of various diseases. Additionally, ADH has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using ADH in lab experiments is its ability to effectively chelate metal ions, especially copper and iron. This makes ADH an ideal candidate for studying the role of metal ions in various biological processes and diseases. However, one of the limitations of using ADH in lab experiments is its relatively high cost, which may limit its widespread use in research.
Orientations Futures
There are several future directions for the study of ADH. One of the most significant directions is the development of new and more efficient synthesis methods for ADH. This would make ADH more widely available and affordable for use in research. Another future direction is the study of the potential therapeutic applications of ADH in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Additionally, further research is needed to understand the mechanism of action of ADH in more detail and to identify new targets for its use in research and therapy.
Conclusion:
In conclusion, ADH is a compound that has gained significant attention in scientific research over the years. ADH has been extensively studied for its various scientific research applications, including its ability to chelate metal ions, its antioxidant properties, and its anti-inflammatory properties. ADH has several advantages for use in lab experiments, including its ability to effectively chelate metal ions. However, one of the limitations of using ADH in lab experiments is its relatively high cost. There are several future directions for the study of ADH, including the development of new and more efficient synthesis methods and the study of its potential therapeutic applications in various diseases.
Méthodes De Synthèse
ADH can be synthesized using various methods, including the reaction of aspartic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in the presence of triethylamine. The reaction mixture is then treated with 1,2-diaminobutane to obtain ADH. Another method involves the reaction of aspartic acid with N,N'-carbonyldiimidazole (CDI) and 1,2-diaminobutane in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to obtain ADH.
Applications De Recherche Scientifique
ADH has been extensively studied for its various scientific research applications. One of the most significant applications of ADH is in the field of metal chelation therapy. ADH has been shown to effectively chelate copper and iron ions, which are known to play a crucial role in the development of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. ADH has also been studied for its antioxidant properties and its ability to scavenge free radicals, which are known to cause cellular damage and contribute to the development of various diseases.
Propriétés
Numéro CAS |
117153-91-0 |
|---|---|
Nom du produit |
2-Amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutan-1-olate |
Formule moléculaire |
C8H19N4O3- |
Poids moléculaire |
219.26 g/mol |
Nom IUPAC |
2-amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutan-1-olate |
InChI |
InChI=1S/C8H19N4O3/c9-3-1-5(10)7(13)12-4-2-6(11)8(14)15/h5-6,8,14H,1-4,9-11H2,(H,12,13)/q-1 |
Clé InChI |
CXSQFTMIJNQLFQ-UHFFFAOYSA-N |
SMILES |
C(CN)C(C(=O)NCCC(C(O)[O-])N)N |
SMILES canonique |
C(CN)C(C(=O)NCCC(C(O)[O-])N)N |
Synonymes |
BMY 28190 BMY-28190 gamma-poly-alpha,gamma-diaminobutyric acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



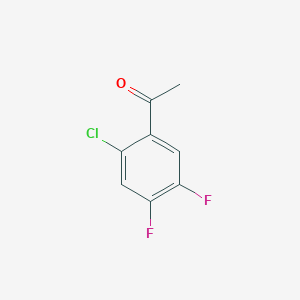
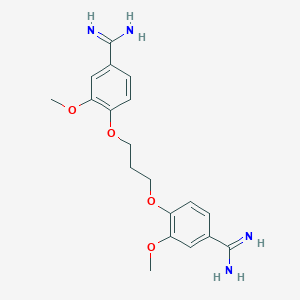
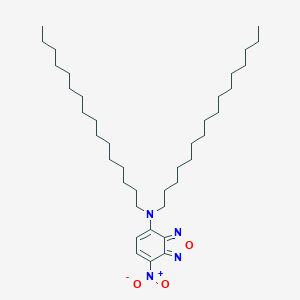
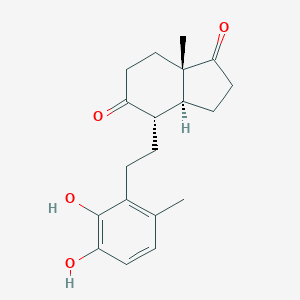
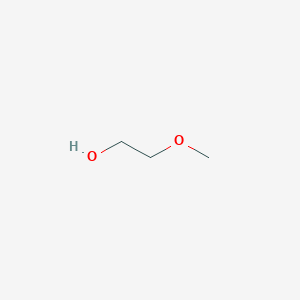
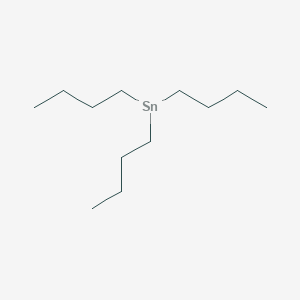
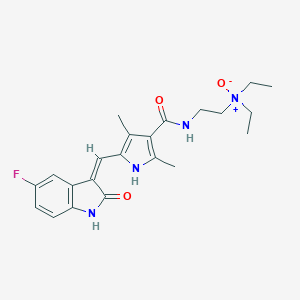
![1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B45469.png)
